(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480449
InChI: InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H10F2N2
Molecular Weight: 172.18 g/mol

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17480449

Molecular Formula: C8H10F2N2

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
IUPAC Name (1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1
Standard InChI Key QBHAAQKLCKGPML-QMMMGPOBSA-N
Isomeric SMILES C1=C(C=C(C=C1F)F)[C@H](CN)N
Canonical SMILES C1=C(C=C(C=C1F)F)C(CN)N

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is defined by its ethane-diamine backbone and aromatic substituents. The 3,5-difluorophenyl group introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The R-configuration at the chiral center ensures enantioselective behavior, critical for applications in catalysis and drug design.

Bonding and Conformational Analysis

In analogous diamines, such as the Schiff base derived from (1R,2R)-diphenylethane-1,2-diamine, key bond lengths and angles provide structural benchmarks. For instance, C–N bond lengths in conjugated systems typically range from 1.275–1.278 Å, as observed in Schiff base complexes . Similarly, the C–C bonds adjacent to nitrogen centers in such systems measure approximately 1.457–1.461 Å, shorter than standard single bonds due to conjugation . These features suggest that the target compound’s amine groups may participate in similar electronic delocalization, affecting its chemical reactivity.

StepTarget Compound AdaptationReference Method
Aldehyde Preparation3,5-Difluorobenzaldehyde3-Ethyl-2-hydroxybenzaldehyde
Condensation AgentChiral ethane-diamine(1R,2R)-Diphenylethane-1,2-diamine
Reaction ConditionsReflux in ethanol, 4–6 hoursReflux in ethanol, 4 hours
ResolutionChiral chromatography or enzymaticCrystallization

Industrial Considerations

Scalable production requires optimizing reaction conditions for yield and purity. Continuous flow reactors, as employed in industrial settings, enhance efficiency by maintaining precise temperature and mixing control . Automated systems further ensure reproducibility, critical for maintaining enantiomeric excess in chiral products.

Physicochemical Properties

The dihydrochloride salt form of related diamines enhances aqueous solubility, a property leveraged in pharmaceutical formulations. While specific data for (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine remains sparse, the following table extrapolates properties from analogous systems:

Table 2: Estimated Physicochemical Properties

PropertyValue (Target Compound)Reference Compound
Molecular FormulaC₈H₁₀F₂N₂C₃₂H₃₂N₂O₂
Molecular Weight188.18 g/mol476.61 g/mol
Predicted logP1.2–1.53.8 (Schiff base derivative)
Aqueous SolubilityModerate (HCl salt)Low (neutral form)

Challenges and Future Directions

Current limitations include the lack of direct pharmacological data and scalable resolution methods. Future research should prioritize:

  • Enantioselective Synthesis: Developing catalytic asymmetric routes to avoid costly resolution steps.

  • Biological Screening: Evaluating cytotoxicity, receptor binding, and metabolic stability.

  • Materials Science: Exploring supramolecular assemblies driven by fluorine-mediated interactions.

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